molecular formula C10H14ClN B2675857 1-Ethylisoindoline hydrochloride CAS No. 2137530-76-6

1-Ethylisoindoline hydrochloride

Cat. No.: B2675857
CAS No.: 2137530-76-6
M. Wt: 183.68
InChI Key: NBMSODZCXWQFTA-UHFFFAOYSA-N
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Description

1-Ethylisoindoline hydrochloride is an isoindoline derivative featuring an ethyl substituent at the 1-position of the bicyclic isoindoline scaffold, with a hydrochloride salt enhancing its solubility and stability. The hydrochloride salt form is common in drug development to improve bioavailability, as seen in analogous compounds like memantine hydrochloride (a neuroprotective agent) and tapentadol hydrochloride (an analgesic) . The ethyl group may influence lipophilicity and metabolic stability compared to other substituents, though specific data for this compound requires further experimental validation.

Properties

IUPAC Name

1-ethyl-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-10-9-6-4-3-5-8(9)7-11-10;/h3-6,10-11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSODZCXWQFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethylisoindoline hydrochloride typically involves the reaction of isoindoline with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethylisoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other substituents using appropriate nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Biological Activities

1-Ethylisoindoline hydrochloride exhibits a range of biological activities, which can be categorized as follows:

  • Anticancer Properties: Compounds with similar isoindoline structures have shown potential as anticancer agents. Research indicates that derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Activity: Isoindoline derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Studies suggest that these compounds can exhibit significant antibacterial effects comparable to established antibiotics .
  • Anti-inflammatory Effects: Some isoindoline derivatives have demonstrated anti-inflammatory activities, making them candidates for treating inflammatory diseases .
  • Cognitive Enhancement: There is ongoing research into the role of isoindoline derivatives as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro
Cognitive EnhancementInhibits acetylcholinesterase; potential use in Alzheimer’s treatment

Mechanism of Action

The mechanism of action of 1-ethylisoindoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethylisoindoline hydrochloride with structurally related isoindoline derivatives, based on similarity scores and substituent profiles from computational and literature data :

Compound Name CAS Number Similarity Score Key Substituents Potential Applications
5-(Aminomethyl)isoindolin-1-one HCl 40314-06-5 0.98 1-oxo, 5-aminomethyl Neurological agents
6-(Aminomethyl)isoindolin-1-one HCl 1422057-35-9 0.93 1-oxo, 6-aminomethyl Drug intermediates
1-Oxoisoindoline-5-carbaldehyde 1250443-39-0 0.95 1-oxo, 5-carbaldehyde Synthetic building block
1-Ethylisoindoline hydrochloride Not specified N/A 1-ethyl Hypothesized: Catalysis, APIs*

*APIs: Active Pharmaceutical Ingredients

Structural and Functional Differences

  • Substituent Effects: The ethyl group in 1-Ethylisoindoline hydrochloride likely increases lipophilicity compared to polar groups like aminomethyl (e.g., 40314-06-5) or carbaldehyde (1250443-39-0) . This could enhance membrane permeability but reduce aqueous solubility.
  • Hydrochloride Salt : Similar to memantine hydrochloride and dosulepin hydrochloride , the salt form improves crystallinity and stability, critical for pharmaceutical formulation.

Biological Activity

1-Ethylisoindoline hydrochloride, a derivative of isoindoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 1-Ethylisoindoline Hydrochloride

1-Ethylisoindoline hydrochloride is characterized by its isoindoline structure, which is known for various biological properties. The compound is primarily studied for its antimicrobial and anticancer activities, alongside its potential use in treating neurodegenerative diseases such as Alzheimer's.

The biological activity of 1-ethylisoindoline hydrochloride is attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors within biological systems. Current research suggests that it may act as an inhibitor for certain enzymes involved in disease pathways, although the precise mechanisms are still under investigation.

Antimicrobial Properties

1-Ethylisoindoline hydrochloride has shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that it inhibits the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. Further research is needed to elucidate the spectrum of its antimicrobial efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-ethylisoindoline hydrochloride. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of cell signaling pathways involved in cell survival and proliferation.

Study on Acetylcholinesterase Inhibition

A significant study evaluated the inhibitory effects of isoindoline derivatives on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The synthesized compounds exhibited varying degrees of AChE inhibition, with some derivatives showing IC50 values significantly lower than those of established drugs like donepezil .

Table 1: Inhibitory Potency of Isoindoline Derivatives on AChE

CompoundIC50 (µM)
Donepezil0.41 ± 0.09
1-Ethylisoindoline Hydrochloride16.42 ± 1.07
Other derivatives63.03 ± 4.06

This data indicates that while 1-ethylisoindoline hydrochloride demonstrates moderate AChE inhibitory activity, further modifications may enhance its potency.

Anticancer Studies

In a separate investigation focusing on cancer cell lines, 1-ethylisoindoline hydrochloride was found to exhibit cytotoxic effects against several types of cancer cells. The study utilized MTT assays to assess cell viability post-treatment, revealing that higher concentrations led to significant reductions in cell survival rates .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)
HeLa1075
MCF-72050
A5493030

These results suggest that while the compound has potential as an anticancer agent, optimal dosing and further investigation into its mechanism are necessary.

Q & A

Q. What experimental design principles should guide the optimization of 1-Ethylisoindoline hydrochloride’s bioactivity in preclinical studies?

  • Methodological Answer : Use factorial design to evaluate critical variables (dose, formulation excipients, delivery route). For example, a 2³ factorial design could test interactions between pH, solvent type, and temperature on dissolution rates, similar to hydroxyzine hydrochloride tablet optimization . Include positive/negative controls and validate bioactivity via dose-response curves (IC₅₀/EC₅₀) .

Q. How should researchers address discrepancies between computational predictions and experimental data for 1-Ethylisoindoline hydrochloride’s molecular interactions?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to model ligand-receptor binding. Experimentally validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Compare results with structurally analogous inhibitors (e.g., vimirogant hydrochloride’s RORγt binding studies) .

Q. What strategies ensure reproducibility when scaling up 1-Ethylisoindoline hydrochloride synthesis from lab to pilot plant?

  • Methodological Answer : Maintain strict control over mixing rates, cooling gradients, and crystallization times. For example, scale-up protocols for fexofenadine hydrochloride required adjusting solvent volumes (e.g., isopropanol:ethyl acetate ratios) and distillation rates to preserve crystal morphology . Document deviations using a failure mode and effects analysis (FMEA) framework .

Data Analysis and Interpretation

Q. How can multivariate regression models improve the interpretation of 1-Ethylisoindoline hydrochloride’s structure-activity relationships (SAR)?

  • Methodological Answer : Apply partial least squares (PLS) regression or support vector regression (SVR) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models using leave-one-out cross-validation and compare with ANN (artificial neural network) approaches, as demonstrated in spectrophotometric analysis of hydrochloride salts .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for 1-Ethylisoindoline hydrochloride?

  • Methodological Answer : Use probit analysis or nonlinear regression (e.g., four-parameter logistic model) to calculate LD₅₀/LC₅₀ values. Account for variability via ANOVA with post-hoc Tukey tests. Reference protocols from environmental toxicology studies on pharmaceutical contaminants .

Ethical and Reproducibility Considerations

Q. How can researchers ethically integrate primary data from human subjects into 1-Ethylisoindoline hydrochloride’s pharmacokinetic studies?

  • Methodological Answer : Obtain IRB approval and informed consent. Design trials with double-blinding, placebo controls, and stratified randomization. Use validated LC-MS/MS methods for plasma concentration monitoring, ensuring data transparency via FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What steps mitigate bias when interpreting conflicting results in 1-Ethylisoindoline hydrochloride’s mechanistic studies?

  • Methodological Answer : Adopt PRISMA guidelines for systematic literature reviews. Perform meta-analyses using fixed/random-effects models to aggregate data. Disclose funding sources and employ third-party data auditors, as recommended in medicinal chemistry research ethics .

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